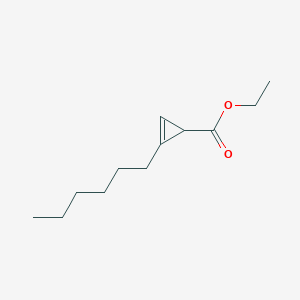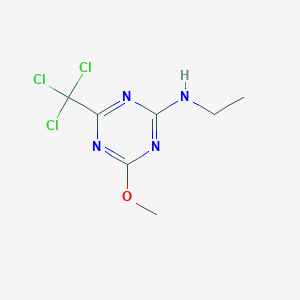
Bis(4-formyl-2-methoxyphenyl) hexanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(4-formyl-2-methoxyphenyl) hexanedioate is an organic compound with the molecular formula C22H22O8. It is a derivative of vanillin, a well-known flavoring agent, and is used as a monomer in the synthesis of various polymers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bis(4-formyl-2-methoxyphenyl) hexanedioate can be synthesized using vanillin as a starting material. The synthesis involves the reaction of vanillin with dimethyl carbonate under specific conditions to form the desired product . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to maintain consistency and quality. The use of renewable resources and green chemistry principles is emphasized to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(4-formyl-2-methoxyphenyl) hexanedioate undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids.
Reduction: The aldehyde groups can be reduced to alcohols.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to prevent degradation of the compound .
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of this compound .
Applications De Recherche Scientifique
Bis(4-formyl-2-methoxyphenyl) hexanedioate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of bis(4-formyl-2-methoxyphenyl) hexanedioate involves its ability to form stable polymers through various polymerization reactions. The aldehyde and methoxy groups play a crucial role in these reactions, allowing the compound to form strong covalent bonds with other monomers. This results in the formation of polymers with desirable mechanical and thermal properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(4-formyl-2-methoxyphenyl) oxalate: Similar in structure but differs in the ester linkage, which affects its reactivity and applications.
Bis(4-(hydroxymethyl)-2-methoxyphenyl) carbonate: Another derivative of vanillin, used in the synthesis of different types of polymers.
Uniqueness
Bis(4-formyl-2-methoxyphenyl) hexanedioate is unique due to its specific ester linkage, which imparts distinct chemical and physical properties. Its ability to form stable polymers with high thermal stability and mechanical strength makes it valuable in various applications, particularly in the development of sustainable materials .
Propriétés
Numéro CAS |
133029-14-8 |
|---|---|
Formule moléculaire |
C22H22O8 |
Poids moléculaire |
414.4 g/mol |
Nom IUPAC |
bis(4-formyl-2-methoxyphenyl) hexanedioate |
InChI |
InChI=1S/C22H22O8/c1-27-19-11-15(13-23)7-9-17(19)29-21(25)5-3-4-6-22(26)30-18-10-8-16(14-24)12-20(18)28-2/h7-14H,3-6H2,1-2H3 |
Clé InChI |
MGNOKNFCCSKHPK-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)C=O)OC(=O)CCCCC(=O)OC2=C(C=C(C=C2)C=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(Ethenyloxy)ethyl]-N-methylnitramide](/img/structure/B14263782.png)

![4-[(5-Bromopentyl)oxy]-4'-methoxy-1,1'-biphenyl](/img/structure/B14263797.png)
![3-[6-(3-Ethoxy-3-oxopropyl)dibenzo[b,d]furan-4-yl]propanoate](/img/structure/B14263799.png)
![4-Cyano-3-fluorophenyl 4-[(pentyloxy)methyl]benzoate](/img/structure/B14263803.png)


![4,4'-(1-{4-[Bis(4-methylphenyl)amino]phenyl}ethane-1,1-diyl)diphenol](/img/structure/B14263817.png)

![Dimethyl 3,3'-[1,2-phenylenebis(oxy)]di(pent-2-enoate)](/img/structure/B14263830.png)



![Chloro[2-(cyclohex-3-en-1-yl)ethyl]diethoxysilane](/img/structure/B14263861.png)
